molecular formula C15H25NO B15335758 O-(3,5-Di-tert-butylbenzyl)hydroxylamine

O-(3,5-Di-tert-butylbenzyl)hydroxylamine

Cat. No.: B15335758
M. Wt: 235.36 g/mol
InChI Key: IAIBGEASQAXDJT-UHFFFAOYSA-N
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Description

O-(3,5-Di-tert-butylbenzyl)hydroxylamine is a chemical compound characterized by its unique structure, which includes a hydroxylamine group attached to a 3,5-di-tert-butylbenzyl moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3,5-di-tert-butylbenzyl bromide as the starting material.

  • Reaction Steps: The bromide undergoes nucleophilic substitution with hydroxylamine (NH2OH) to form this compound.

  • Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile, under an inert atmosphere to prevent oxidation.

Industrial Production Methods:

  • Scale-Up: The reaction is scaled up using industrial reactors, ensuring precise control over temperature and pressure.

  • Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form the corresponding nitro compound.

  • Reduction: The compound can undergo reduction to yield the corresponding amine.

  • Substitution: Nucleophilic substitution reactions are common, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles can be used, depending on the desired product.

Major Products Formed:

  • Nitro Compound: Resulting from oxidation.

  • Amine: Resulting from reduction.

  • Substituted Derivatives: Resulting from nucleophilic substitution.

Scientific Research Applications

Chemistry: O-(3,5-di-tert-butylbenzyl)hydroxylamine is used as a reagent in organic synthesis, particularly in the preparation of complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds. Medicine: Industry: It is used in the manufacturing of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which O-(3,5-di-tert-butylbenzyl)hydroxylamine exerts its effects involves its ability to act as a nucleophile or an oxidizing agent, depending on the reaction conditions. The molecular targets and pathways involved are specific to the type of reaction it undergoes.

Comparison with Similar Compounds

  • O-(2,6-Di-tert-butylbenzyl)hydroxylamine: Similar structure but different positioning of the tert-butyl groups.

  • O-(3,5-Di-tert-butylbenzyl)amine: Similar backbone but lacking the hydroxylamine group.

Uniqueness: O-(3,5-di-tert-butylbenzyl)hydroxylamine is unique due to its specific arrangement of tert-butyl groups, which influences its reactivity and stability compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Properties

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

IUPAC Name

O-[(3,5-ditert-butylphenyl)methyl]hydroxylamine

InChI

InChI=1S/C15H25NO/c1-14(2,3)12-7-11(10-17-16)8-13(9-12)15(4,5)6/h7-9H,10,16H2,1-6H3

InChI Key

IAIBGEASQAXDJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)CON)C(C)(C)C

Origin of Product

United States

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